Product packaging for 2-Ethyl-5-methoxybicyclo[2.2.1]heptane(Cat. No.:CAS No. 122795-41-9)

2-Ethyl-5-methoxybicyclo[2.2.1]heptane

Cat. No.: B048673
CAS No.: 122795-41-9
M. Wt: 154.25 g/mol
InChI Key: UNUPWPQAAUTOII-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxybicyclo[2.2.1]heptane is a synthetically derived, structurally intricate bicyclic ether of significant interest in advanced chemical research. Its core value lies in its unique molecular architecture, which features a rigid [2.2.1] bicyclic framework functionalized with ethyl and methoxy substituents at specific positions. This structure makes it a compelling candidate for investigation in organic synthesis and materials science, particularly as a versatile synthetic intermediate or a potential precursor for novel ligands and chiral auxiliaries. Researchers are exploring its utility in the development of new synthetic methodologies, including cycloaddition reactions and ring-opening polymerizations, to access complex molecular scaffolds. Furthermore, its stereochemistry and three-dimensional shape suggest potential applications in the design of molecular probes, fragrance compounds, and pharmaceuticals, where it can serve as a rigid scaffold to study structure-activity relationships (SAR) or as a building block for combinatorial libraries. This compound is provided For Research Use Only and is strictly intended for laboratory investigations by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B048673 2-Ethyl-5-methoxybicyclo[2.2.1]heptane CAS No. 122795-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methoxybicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H18O/c1-3-7-4-9-5-8(7)6-10(9)11-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUPWPQAAUTOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC1CC2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051627
Record name 2-Ethyl-5-methoxybicyclo[2.2.1]heptane
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122795-41-9
Record name 2-Ethyl-5-methoxybicyclo[2.2.1]heptane
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Record name Bicyclo(2.2.1)heptane, 2-ethyl-5-methoxy-
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Record name Bicyclo[2.2.1]heptane, 2-ethyl-5-methoxy-
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Record name 2-Ethyl-5-methoxybicyclo[2.2.1]heptane
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Record name Reaction Mass of 5-ethylbicyclo[2.2.1]hept-2-yl methyl ether and 6-ethylbicyclo[2.2.1]hept-2-yl methyl ether and 1-ethyl-3-methoxytricyclo[2.2.1.02,6]heptane
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Record name Bicyclo[2.2.1]heptane, 2-ethyl-5-methoxy
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Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Methoxybicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the three-dimensional structural elucidation of organic molecules in solution. For a molecule such as 2-Ethyl-5-methoxybicyclo[2.2.1]heptane, which can exist as a mixture of four possible diastereomers (exo-2-ethyl- exo-5-methoxy, exo-2-ethyl-endo-5-methoxy, endo-2-ethyl-exo-5-methoxy, and endo-2-ethyl-endo-5-methoxy), high-field NMR is indispensable for assigning the relative stereochemistry of the ethyl and methoxy (B1213986) substituents.

High-Field ¹H NMR Data Analysis

The proton NMR spectrum of this compound is complex, with significant signal overlap in the aliphatic region. High-field instrumentation is crucial for resolving the intricate coupling patterns and accurately determining chemical shifts. The discussion below focuses on the representative data for the exo-2-ethyl-exo-5-methoxy isomer.

The chemical shifts of the protons in the bicyclo[2.2.1]heptane framework are highly dependent on their stereochemical environment. The exo and endo positions experience different shielding effects, and the presence of substituents introduces further perturbations. The methoxy group, in particular, exerts a significant anisotropic effect. When a proton is situated near the oxygen atom, it experiences deshielding, leading to a downfield shift in its resonance frequency.

The bridgehead protons (H-1 and H-4) typically resonate in the range of 2.2-2.8 ppm. The proton on the carbon bearing the methoxy group (H-5) is expected to be significantly deshielded due to the electronegativity of the oxygen atom, appearing around 3.3-3.8 ppm. The protons of the ethyl group will show a characteristic triplet for the methyl group (around 0.9 ppm) and a quartet for the methylene group (around 1.3-1.6 ppm), with further coupling to the H-2 proton.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for exo-2-Ethyl-exo-5-methoxybicyclo[2.2.1]heptane

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1~2.5m
H-2 (endo)~1.8m
H-3 (exo)~1.6m
H-3 (endo)~1.2m
H-4~2.3m
H-5 (endo)~3.5ddd
H-6 (exo)~1.7m
H-6 (endo)~1.4m
H-7 (syn)~1.5d
H-7 (anti)~1.3d
-OCH₃~3.3s
-CH₂CH₃~1.4qd
-CH₂CH₃~0.9t

The rigid nature of the bicyclo[2.2.1]heptane system gives rise to characteristic spin-spin coupling constants (J-values) that are highly dependent on the dihedral angle between coupled protons. Vicinal coupling (³J) is generally larger for exo-exo and endo-endo relationships (typically 6-10 Hz) than for exo-endo relationships (typically 2-4 Hz).

A hallmark of the bicyclo[2.2.1]heptane system is the presence of long-range couplings, most notably the "W-coupling" or "zigzag" coupling (⁴J). This through-bond coupling occurs between protons that are separated by four bonds and are arranged in a planar 'W' or 'M' configuration. In this compound, W-coupling is expected between several pairs of protons, such as the exo-protons at C-3 and C-5, and between the bridgehead protons and protons on the C-7 bridge. These long-range couplings, though small (typically 1-3 Hz), are often observable and provide invaluable information for stereochemical assignments.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are sensitive to the electronic environment and the steric compression around the carbon nucleus.

In the case of this compound, there are no quaternary carbons within the bicyclic framework itself. The carbon atoms of the bicyclo[2.2.1]heptane skeleton typically resonate between 25 and 50 ppm. The carbons directly attached to the electron-withdrawing methoxy group (C-5) and the alkyl ethyl group (C-2) will be shifted downfield. The C-5 carbon is expected to appear in the range of 70-80 ppm, while the C-2 carbon will be in the range of 40-50 ppm. The methyl carbon of the methoxy group will have a characteristic resonance around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for exo-2-Ethyl-exo-5-methoxybicyclo[2.2.1]heptane

CarbonPredicted Chemical Shift (δ, ppm)
C-1~42
C-2~45
C-3~30
C-4~40
C-5~75
C-6~32
C-7~35
-OCH₃~56
-CH₂CH₃~28
-CH₂CH₃~12

While the bicyclo[2.2.1]heptane skeleton is rigid, substituents on this framework can exhibit dynamic behavior. The rotation of the methoxy group around the C-O bond can be hindered, potentially leading to the observation of distinct conformers at low temperatures. Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes.

By acquiring ¹H or ¹³C NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the nuclei involved in the dynamic process. At high temperatures, where the rotation of the methoxy group is fast on the NMR timescale, an averaged signal is observed. As the temperature is lowered, the rate of rotation decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer. From the coalescence temperature and the chemical shift difference between the signals of the conformers, the energy barrier to rotation can be calculated. For a methoxy group on a bicyclic system, this barrier is typically in the range of 6-10 kcal/mol. Such studies provide valuable information about the steric and electronic interactions that govern the conformational preferences of the molecule.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for determining the intricate connectivity and spatial arrangement of atoms within the molecule. science.gov For a molecule with the complexity of this compound, a suite of 2D NMR experiments is employed to fully elucidate its structure. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would reveal correlations within the ethyl group (between the -CH₂- and -CH₃ protons) and throughout the bicyclic skeleton, mapping out the connectivity of the protons on the seven-membered ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to (¹JCH). sdsu.edu This is the primary method for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. It would definitively link each proton signal from the bicyclic frame, the ethyl group, and the methoxy group to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire molecular structure, long-range correlations (typically 2-4 bonds) between protons and carbons are identified using the HMBC experiment. sdsu.edu Key HMBC correlations would be observed between the methoxy protons (-OCH₃) and the carbon at the C5 position, as well as between the ethyl group protons and the carbons of the bicyclic ring at the C2 position. These correlations are crucial for confirming the substitution pattern on the bicyclo[2.2.1]heptane core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. science.gov In this compound, NOESY correlations would help establish the endo or exo orientation of the ethyl and methoxy substituents relative to the bicyclic bridge. For instance, a spatial correlation between the proton at C2 and one of the bridgehead protons would suggest a specific stereochemical arrangement.

Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. The following table represents hypothetical but characteristic chemical shift assignments for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
1 42.5 2.25 m C2, C6, C7 H2, H6, H7
2 45.0 1.80 m C1, C3, C6, C1' H1, H3, H1'
3 35.8 1.50, 1.65 m C2, C4, C5 H2, H4, H5
4 30.1 2.20 m C3, C5 H3, H5
5 78.9 3.60 m C4, C6, OCH₃ H4, H6, OCH₃
6 38.2 1.45, 1.70 m C1, C2, C5, C7 H1, H5, H7
7 35.2 1.30, 1.55 m C1, C4, C6 H1, H6
1' (-CH₂-) 28.5 1.40 m C2, C2' H2, H2'
2' (-CH₃) 11.8 0.90 t C1' H1'

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Under Electron Ionization (EI) conditions, this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ) would undergo characteristic fragmentation, yielding a unique mass spectrum. guidechem.comepa.gov

The bicyclo[2.2.1]heptane (norbornane) skeleton is known to produce complex fragmentation patterns due to various skeletal rearrangements following ionization. nist.govacs.org For the title compound, common fragmentation pathways would include the loss of its substituents.

Loss of the ethyl group: A prominent peak would be expected at m/z 125, corresponding to the [M - C₂H₅]⁺ ion.

Loss of the methoxy group: Cleavage of the C-O bond would result in an ion at m/z 123, corresponding to [M - OCH₃]⁺.

Loss of methanol: Elimination of methanol could lead to a fragment at m/z 122, [M - CH₃OH]⁺.

A significant fragmentation pathway for many bicyclic systems is the retro-Diels-Alder (rDA) reaction. wikipedia.org This process is the microscopic reverse of the Diels-Alder cycloaddition and involves the concerted cleavage of two bonds in the six-membered ring of the bicyclic system, yielding a diene and a dienophile. rsc.orgresearchgate.net For this compound, the rDA reaction would cleave the molecule into cyclopentadiene and an enol ether, or their corresponding radical cations. The charge can be retained on either fragment, leading to characteristic ions in the mass spectrum.

Table 2: Expected Characteristic Ions in the EI Mass Spectrum of this compound

m/z Proposed Ion Structure Fragmentation Pathway
154 [C₁₀H₁₈O]⁺˙ Molecular Ion (M⁺˙)
125 [M - C₂H₅]⁺ Loss of ethyl radical
123 [M - OCH₃]⁺ Loss of methoxy radical
122 [M - CH₃OH]⁺˙ Elimination of methanol
88 [CH₃-O-CH=CH-C₂H₅]⁺˙ rDA fragment (charged dienophile)

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov For this compound, the calculated monoisotopic mass of the molecular ion [C₁₀H₁₈O]⁺˙ is 154.135765 Da. chemspider.com An experimental HRMS measurement confirming this exact mass would validate the molecular formula, distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its aliphatic and ether functionalities.

The key diagnostic peaks would include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ region) are characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl group and the bicyclic skeleton.

C-H Bending: Vibrations corresponding to the bending (scissoring and rocking) of the -CH₂- and -CH₃- groups would appear in the 1470-1370 cm⁻¹ range.

C-O Stretching: A strong, prominent absorption band characteristic of the C-O stretching vibration in the ether linkage is expected in the 1150-1085 cm⁻¹ region. This peak is a key indicator of the methoxy group.

Table 3: Predicted Major Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2960-2850 C-H Stretch Alkane (CH, CH₂, CH₃) Strong
1470-1450 C-H Bend CH₂ Scissoring Medium
1380-1370 C-H Bend CH₃ Bending Medium

Computational and Theoretical Studies on the Structure and Conformation of 2 Ethyl 5 Methoxybicyclo 2.2.1 Heptane

Quantum Chemical Calculations for Electronic Structure and Stability

The geometry of 2-Ethyl-5-methoxybicyclo[2.2.1]heptane, like other norbornane (B1196662) derivatives, would be optimized using Density Functional Theory (DFT) and ab initio methods to locate the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) methods, such as B3LYP and ωB97X-D, are widely used for their balance of computational cost and accuracy in predicting the geometries of organic molecules. rsc.orgbeilstein-journals.org These methods would be suitable for determining the equilibrium geometry of the various possible isomers (endo/exo) and conformers of this compound.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach. nih.gov These methods have been successfully applied to study the conformational profiles of substituted norbornanes and would be valuable in refining the geometric parameters and relative energies of the different stereoisomers of the target molecule. nih.gov

A hypothetical geometry optimization of the exo and endo isomers of this compound would likely reveal differences in the orientation and bond parameters of the ethyl and methoxy (B1213986) substituents, leading to variations in their relative stabilities.

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For molecules like this compound, Pople-style basis sets, such as 6-31G(d) and 6-31+G(d,p), are commonly employed for initial geometry optimizations and frequency calculations. mdpi.com These basis sets provide a good compromise between accuracy and computational expense.

For more accurate energy calculations, correlation-consistent basis sets, such as those from the aug-cc-pVTZ series, are often used in conjunction with DFT and ab initio methods. acs.org The inclusion of diffuse functions is important for accurately describing non-covalent interactions and the electronic properties of the methoxy group's oxygen atom. The impact of basis set choice on calculated molecular geometries and vibrational frequencies is an important consideration for ensuring the reliability of the computational results. chemrxiv.org

Table 1: Commonly Used Basis Sets in Computational Studies of Bicyclic Systems
Basis SetDescriptionTypical Application
6-31G(d)Split-valence basis set with polarization functions on heavy atoms.Routine geometry optimizations and frequency calculations.
6-31+G(d,p)Includes diffuse functions on heavy atoms and polarization functions on hydrogen.Improved description of anions and systems with lone pairs.
aug-cc-pVTZCorrelation-consistent triple-zeta basis set with diffuse functions.High-accuracy single-point energy calculations.

Conformational Analysis and Energy Landscapes

The rigid bicyclo[2.2.1]heptane framework significantly constrains the conformational freedom of the molecule. nih.gov However, the ethyl and methoxy substituents will have rotational degrees of freedom that define the molecule's conformational landscape.

Molecular Mechanics (MM) force fields, such as AMBER and MM3, are efficient methods for exploring the conformational space of large molecules. nih.govacs.org For this compound, MM methods would be used to perform an initial scan of the potential energy surface by systematically rotating the ethyl and methoxy groups to identify low-energy conformers.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can provide insights into the flexibility of the substituents and the transitions between different conformational states. Such simulations have been applied to various bicyclo[2.2.1]heptane derivatives to understand their dynamic properties. chem960.comsmolecule.comresearchgate.net

The preferred conformational states of this compound will be determined by the steric and electronic interactions between the substituents and the bicyclic frame. The relative energies of the endo and exo isomers, as well as the different rotamers of the ethyl and methoxy groups, would be calculated to identify the global minimum energy conformation. Studies on similar substituted norbornanes suggest that steric hindrance plays a major role in determining the most stable conformations. nih.gov

Table 2: Representative Ring Strain Energies of Bicyclic Systems (Illustrative Data)
CompoundRing Strain Energy (kcal/mol)
Bicyclo[2.2.1]heptane (Norbornane)~17-18
Bicyclo[2.2.1]hept-2-ene (Norbornene)~23-24

Note: These are approximate values from the literature on related compounds and serve as a reference for the expected strain in this compound.

The rotation of the ethyl and methoxy groups around their respective C-C and C-O bonds will be hindered by energy barriers. These rotational barriers can be calculated by performing a relaxed scan of the potential energy surface along the dihedral angle of interest using quantum chemical methods.

For the ethyl group, rotation around the C-C bond connecting it to the bicyclic ring will likely exhibit a three-fold potential, with staggered conformations being energy minima and eclipsed conformations being transition states. The height of this barrier will be influenced by steric interactions with the bicyclic frame.

Stereochemical Prediction and Assignment Utilizing Computational Methods

The definitive assignment of stereochemistry in complex bicyclic molecules such as this compound is a significant challenge that is increasingly being addressed through the application of computational chemistry. These in silico methods provide a powerful complement to experimental techniques, offering insights into the relative stabilities of different stereoisomers and predicting spectroscopic parameters that are crucial for structural elucidation. numberanalytics.com

Computational approaches, primarily rooted in quantum mechanics, allow for the modeling of molecular structures and the calculation of their thermodynamic properties with a high degree of accuracy. numberanalytics.com For a molecule with multiple chiral centers like this compound, several stereoisomers are possible due to the exo/endo orientation of the substituents and the (R/S) configuration at each stereocenter. Determining the most stable, and therefore the most likely, isomer formed in a chemical synthesis is a primary goal of these computational studies.

The process typically begins with the construction of all possible stereoisomers in silico. For each of these isomers, a geometry optimization is performed to find the lowest energy conformation. nih.gov Methods such as Density Functional Theory (DFT) are widely employed for this purpose, often with a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), def2-SVP) to ensure the reliability of the results. mdpi.comresearchgate.net The relative energies of these optimized structures are then compared to predict the thermodynamically most stable isomer.

To illustrate this, consider the four possible stereoisomers arising from the exo and endo placement of the ethyl and methoxy groups on the bicyclo[2.2.1]heptane framework. A computational study would calculate the relative free energy (ΔG) for each, as shown in the hypothetical data table below.

StereoisomerRelative Energy (kcal/mol)
2-exo-ethyl-5-exo-methoxybicyclo[2.2.1]heptane1.2
2-exo-ethyl-5-endo-methoxybicyclo[2.2.1]heptane0.0
2-endo-ethyl-5-exo-methoxybicyclo[2.2.1]heptane0.8
2-endo-ethyl-5-endo-methoxybicyclo[2.2.1]heptane2.5

This table is illustrative and provides hypothetical relative energy values for the stereoisomers of this compound to demonstrate the application of computational methods. The isomer with the lowest relative energy (0.0 kcal/mol) is predicted to be the most stable.

Beyond predicting thermodynamic stability, computational methods are invaluable for assigning the correct stereochemical structure by predicting NMR spectroscopic data. conicet.gov.ar The Gauge-Independent Atomic Orbital (GIAO) method is a frequently used approach within the DFT framework to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comconicet.gov.ar

In this process, the optimized geometry of each of the most likely stereoisomers is used to compute their respective 1H and 13C NMR spectra. These predicted spectra are then compared against the experimental NMR data. A close correlation between the calculated and experimental values for one of the isomers provides strong evidence for its structural assignment. smolecule.com Advanced statistical methods, such as the DP4+ probability analysis, can be employed to provide a quantitative measure of confidence in the assignment. mdpi.com

The following interactive table presents a hypothetical comparison between experimental NMR data for a synthesized isomer of this compound and the computationally predicted values for a candidate stereoisomer.

AtomExperimental 13C Chemical Shift (ppm)Calculated 13C Chemical Shift (ppm)Difference (ppm)
C142.542.8-0.3
C248.148.5-0.4
C335.235.00.2
C440.941.1-0.2
C579.880.1-0.3
C632.732.9-0.2
C738.638.40.2
CH2CH329.129.3-0.2
CH2CH311.811.60.2
OCH356.356.5-0.2

This table provides a hypothetical comparison of experimental and calculated 13C NMR chemical shifts. The small differences between the experimental and calculated values would support the assignment of the proposed stereochemical structure.

Investigation of Reaction Mechanisms and Chemical Reactivity of 2 Ethyl 5 Methoxybicyclo 2.2.1 Heptane Analogs

Mechanistic Insights into Transformations Involving Bicyclo[2.2.1]heptane Ethers

The inherent ring strain and fixed geometry of the bicyclo[2.2.1]heptane system govern the pathways of many chemical reactions. The presence of an ether functionality, as in 2-Ethyl-5-methoxybicyclo[2.2.1]heptane, introduces additional complexity and reactivity patterns, influencing reaction mechanisms through electronic and steric effects.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are profoundly influenced by the rigid geometry of the bicyclo[2.2.1]heptane skeleton. These reactions are typically characterized by high stereospecificity. msu.edu

Sigmatropic Rearrangements : The Cope and Claisen rearrangements are common uzh.chuzh.ch-sigmatropic shifts observed in derivatives of this bicyclic system. msu.edu For instance, the thio-Claisen rearrangement, an analog of the Claisen rearrangement, has been studied in bicyclo[2.2.1]heptane derivatives like thiocamphor. uzh.ch Photochemical rearrangements of bicyclo[2.2.1]heptene systems can also proceed via orbital symmetry-allowed 1,2- and 1,3-sigmatropic shifts. mcmaster.ca The thermal rearrangement of bicyclo[3.2.0]heptene derivatives to their bicyclo[2.2.1]heptene counterparts can occur via a uzh.chkyoto-u.ac.jp shift, demonstrating a remarkable inversion of configuration at the migrating carbon atom, in line with orbital symmetry rules. scribd.com

Diels-Alder Reactions : The formation of the bicyclo[2.2.1]heptane skeleton itself is often achieved through a Diels-Alder reaction, a [4+2] cycloaddition. These reactions are known for their high degree of stereoselectivity, which can be influenced by catalysts and substituents on the diene and dienophile.

Ene Reactions : The ene reaction, involving the reaction of an alkene with an allylic hydrogen to form a new sigma bond, is another pericyclic transformation applicable to this system. The reverse process is known as a retro-ene reaction. msu.edu Theoretical studies on cyclic ethers have shown that pericyclic reactions leading to alcohol formation can involve high energy barriers and bicyclic transition states. researchgate.net

The bridgehead carbons of the bicyclo[2.2.1]heptane system are sterically hindered and conformationally constrained, leading to exceptionally low reactivity in reactions that require a planar transition state or intermediate.

Carbocation Formation : SN1 reactions are strongly disfavored at the bridgehead position. The formation of a planar sp2-hybridized carbocation at this position would introduce an enormous amount of strain into the rigid bicyclic framework. nasa.gov Consequently, bridgehead alcohols in this system exhibit very low reactivity and are difficult to convert into the corresponding halides under typical SN1 conditions. kyoto-u.ac.jpkyoto-u.ac.jp The strain energy for a bridgehead carbocation in the bicyclo[2.2.1]heptane system is estimated to be significantly high. nasa.gov

Free Radical Reactions : While free radical reactions can proceed at bridgehead positions, their reactivity is often inhibited compared to analogous acyclic systems. For example, studies using trichloromethyl radicals showed no bridgehead hydrogen abstraction from bicyclo[2.2.1]heptane, whereas other, less strained bicyclic hydrocarbons did react. nasa.gov However, bridgehead radicals can be generated under specific conditions, such as from the decomposition of polyfluorinated bicyclo[2.2.1]heptane-1-carbonyl peroxides. rsc.org

The following table summarizes the relative reactivity of bridgehead positions in various polycyclic hydrocarbons towards free radical hydrogen abstraction.

HydrocarbonBridgehead H Abstraction (%)
Bicyclo[2.2.1]heptane0%
Bicyclo[2.2.2]octane8.8 ± 2%
Adamantane86.0 ± 2%
Homoadamantane73.5 ± 2%
Data sourced from a study on hydrogen abstractions by the trichloromethyl radical. nasa.gov

The inherent strain in the bicyclo[2.2.1]heptane skeleton can be exploited to drive C-C bond cleavage and fragmentation reactions, providing routes to other cyclic and acyclic structures.

Reductive Cleavage : Single electron transfer reagents, such as samarium(II) iodide, can induce carbon-carbon bond cleavage in bicyclo[2.2.1]heptane derivatives, particularly those containing a 1,4-dicarbonyl moiety. This fragmentation offers a synthetic route to bridged eight-membered rings and 1,3-disubstituted cyclopentanes. niscpr.res.in

Retro-Condensation Reactions : The ring strain can also drive retro-condensation reactions like retro-Dieckman and retro-aldol reactions in appropriately substituted bicyclo[2.2.1]heptene systems. These reactions lead to the formation of highly functionalized cyclopentene, dihydrofuran, and pyrroline scaffolds. nih.gov

Fragmentation of Strained Intermediates : The fragmentation of more complex, strained polycyclic systems can be a strategic approach to access the bicyclo[2.2.1]heptane core. For example, the cleavage of specific bonds in a tricyclo[3.2.1.0]octane skeleton can selectively yield bicyclo[2.2.1]heptane frameworks. nih.gov Mass spectrometry studies also provide insight into the fragmentation pathways of these molecules, where cleavage is often dictated by the substituents and the inherent strain of the ring system. aip.org

Kinetic and Thermodynamic Aspects of Reactivity

The rates and equilibria of reactions involving bicyclo[2.2.1]heptane analogs are quantitatively described by kinetic and thermodynamic data. The ring strain of approximately 18 kcal/mol in the parent norbornane (B1196662) structure is a significant thermodynamic factor influencing reactivity.

Kinetic studies have been performed on the thermal isomerization of bicyclo[3.2.0]hept-2-ene to bicyclo[2.2.1]hept-2-ene (norbornene). This rearrangement involves a uzh.chkyoto-u.ac.jp-sigmatropic shift. A dynamic isotope dilution kinetic study provided data on the partitioning of the reactant between different reaction channels. njit.edu

Kinetic Data for Thermal Conversion of Bicyclo[3.2.0]hept-2-ene at 276 °C

Reaction Pathway Product(s) Partitioning Ratio
Isomerization Bicyclo[2.2.1]hept-2-ene 2
Cycloreversion Cyclopentadiene + Ethene 1

This partitioning reflects the competition between the sigmatropic rearrangement and a retro-[2+2] cycloaddition. njit.edu

Thermodynamic parameters, such as activation energies, have been calculated for various reaction pathways. For example, theoretical calculations on pericyclic reactions in cyclic ethers, which serve as models for the methoxy-substituted bicyclic system, reveal high activation energy barriers, indicating that these reactions typically require significant thermal energy. researchgate.net The high activation barrier is attributed to the strain in the bicyclic transition states.

Stereoselectivity and Regioselectivity in Reactions Involving the Bicyclic Scaffold

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane scaffold exerts strong stereoelectronic control over reactions, often leading to high levels of stereoselectivity and regioselectivity.

Stereoselectivity : The concave shape of the molecule leads to a significant steric difference between the exo and endo faces. Attack by reagents often occurs preferentially from the less hindered exo face. Diels-Alder reactions used to construct this framework frequently show a high preference for the endo product due to secondary orbital interactions, although this can be influenced by the specific reactants and conditions. Subsequent reactions, such as rearrangements of α-ketols derived from these adducts, can proceed stereospecifically to yield expanded ring systems. The high strain of the bicyclic system can also be exploited for the stereoselective synthesis of other functionalized scaffolds. nih.gov

Regioselectivity : In reactions involving unsymmetrical bicyclo[2.2.1]heptane derivatives, the position of substituents directs the outcome. For example, Lewis acid-catalyzed additions to substituted bicyclo[2.2.1]heptane systems can proceed with high regioselectivity. uzh.ch Similarly, in Diels-Alder reactions with unsymmetrical dienes or dienophiles, the regioselectivity can be controlled by factors such as remote olefinic groups within the bicyclic structure, which may exert transannular electronic effects. scispace.com

The combination of rigidity and defined stereochemical features makes the bicyclo[2.2.1]heptane skeleton a valuable platform for asymmetric synthesis and the study of reaction mechanisms where precise control over the spatial arrangement of atoms is crucial.

Advanced Applications of 2 Ethyl 5 Methoxybicyclo 2.2.1 Heptane in Chemical Research

Utility as Chiral Building Blocks in Complex Organic Synthesis

The bicyclo[2.2.1]heptane skeleton is inherently chiral, and its derivatives can be powerful tools in asymmetric synthesis. The rigid nature of the framework allows for excellent stereocontrol in chemical transformations, making it a valuable chiral building block for the synthesis of complex organic molecules.

The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is often achieved through the Diels-Alder reaction, employing chiral auxiliaries or catalysts to induce facial selectivity. Once obtained in an optically pure form, these scaffolds can be elaborated into a variety of complex targets. The defined spatial orientation of substituents on the bicyclo[2.2.1]heptane core allows for diastereoselective reactions at remote positions.

For a compound like 2-Ethyl-5-methoxybicyclo[2.2.1]heptane, the stereocenters established in the bicyclic core can direct the stereochemical outcome of subsequent reactions. The ethyl and methoxy (B1213986) groups can be further functionalized or can influence the approach of reagents, thereby controlling the formation of new stereocenters. This predictable stereochemical control is highly desirable in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.

Key Strategies in Asymmetric Synthesis using Bicyclo[2.2.1]heptane Scaffolds:

StrategyDescription
Chiral Auxiliaries Attachment of a chiral auxiliary to the dienophile in the Diels-Alder reaction to control the stereochemical outcome of the cycloaddition.
Chiral Catalysts Use of chiral Lewis acids or other catalysts to promote the enantioselective formation of the bicyclic system.
Enzymatic Resolutions Separation of racemic mixtures of bicyclo[2.2.1]heptane derivatives using enzymes that selectively react with one enantiomer.
Diastereoselective Functionalization The inherent chirality of the scaffold directs the stereoselective introduction of new functional groups.

Design and Synthesis of Conformationally Restricted Analogs for Structure-Activity Relationship Studies

A fundamental challenge in medicinal chemistry is to understand the bioactive conformation of a flexible ligand when it binds to its biological target. The use of conformationally restricted analogs, where the rotatable bonds of a flexible molecule are locked into a specific geometry, is a powerful strategy to probe this. The rigid bicyclo[2.2.1]heptane framework is an ideal scaffold for this purpose.

By incorporating the key pharmacophoric elements of a flexible drug molecule onto the this compound scaffold, chemists can synthesize a series of rigid analogs. The biological evaluation of these analogs provides valuable insights into the spatial requirements of the receptor's binding pocket, aiding in the design of more potent and selective drugs. This approach helps to define the optimal three-dimensional arrangement of functional groups necessary for biological activity and can lead to the discovery of novel ligands with improved pharmacological profiles. ugent.be

The fixed spatial arrangement of the ethyl and methoxy groups in this compound can mimic specific conformations of more flexible ether and alkyl chains found in bioactive molecules. By systematically varying the stereochemistry and position of these substituents, researchers can perform detailed structure-activity relationship (SAR) studies. researchgate.net

Exploration in Material Science Research (e.g., Polymer Precursors)

The inherent rigidity of the bicyclo[2.2.1]heptane ring system makes it an attractive monomer for the synthesis of high-performance polymers. When incorporated into a polymer backbone, the rigid bicyclic units restrict segmental motion, which can lead to materials with high glass transition temperatures (Tg) and enhanced thermal stability.

Derivatives of bicyclo[2.2.1]heptane, such as those bearing polymerizable groups, can undergo polymerization through various mechanisms, including ring-opening metathesis polymerization (ROMP). The resulting polymers often exhibit unique and desirable properties, such as high thermal resistance, optical transparency, and good mechanical strength.

While specific research on the use of this compound as a polymer precursor is not extensively documented, its structural features suggest potential in this area. The ethyl and methoxy groups could be modified to introduce polymerizable functionalities. The resulting polymers would benefit from the rigidity of the bicyclic core, potentially leading to materials with tailored thermal and mechanical properties for specialized applications.

Potential Properties of Polymers Derived from Bicyclo[2.2.1]heptane Monomers:

PropertyConsequence of Rigid Scaffold
High Glass Transition Temperature (Tg) Restricted chain mobility leads to polymers that maintain their rigidity at higher temperatures.
Enhanced Thermal Stability The robust bicyclic structure contributes to the overall thermal resistance of the polymer.
Good Mechanical Strength The rigid units can impart stiffness and strength to the polymer matrix.
Optical Clarity The saturated, non-aromatic nature of the scaffold can lead to polymers with low color and high transparency.

Potential as Rigid Scaffolds in Chemical Biology for Ligand Design

In chemical biology, the design of specific ligands to probe and modulate biological processes is of paramount importance. The bicyclo[2.2.1]heptane framework serves as an excellent scaffold for the development of such molecular probes and potential therapeutic agents. nih.gov Its rigid nature allows for the precise positioning of functional groups in three-dimensional space, which can lead to high-affinity and selective interactions with biological targets like proteins and nucleic acids.

The defined geometry of the bicyclo[2.2.1]heptane core reduces the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding affinity. This principle has been applied in the design of ligands for a variety of receptors and enzymes. For instance, the 7-azabicyclo[2.2.1]heptane scaffold has been utilized to develop selective ligands for sigma receptors. nih.gov

This compound provides a non-polar, rigid core onto which various functionalities can be appended. The ethyl and methoxy groups can serve as handles for further chemical modification or as key interaction points with a target protein. By strategically modifying this scaffold, researchers can create libraries of compounds for screening against various biological targets, facilitating the discovery of new bioactive molecules. The predictable and rigid nature of the scaffold aids in computational modeling and docking studies, further accelerating the drug discovery process. nih.gov

Q & A

Q. What are the key structural features of 2-Ethyl-5-methoxybicyclo[2.2.1]heptane, and how do they influence its chemical reactivity?

The compound features a bicyclo[2.2.1]heptane core, a rigid norbornane-like framework with two substituents: a methoxy group at position 5 and an ethyl group at position 2. The bicyclic system imposes steric constraints, limiting conformational flexibility and directing reactivity toward exo-face interactions. The methoxy group acts as an electron donor, influencing regioselectivity in electrophilic substitutions, while the ethyl group contributes to steric hindrance, potentially slowing down reactions at adjacent positions. Structural rigidity also enhances thermal stability, making it suitable for high-energy applications .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Synthesis often involves functionalization of pre-existing bicyclo[2.2.1]heptane scaffolds. Key steps include:

  • Methoxy introduction : Alkylation or nucleophilic substitution on halogenated precursors (e.g., using NaOMe/MeOH under reflux) .
  • Ethyl group addition : Grignard or Friedel-Crafts alkylation on ketone intermediates derived from bicyclic frameworks .
  • Stereochemical control : Chiral auxiliaries or catalysts (e.g., Pd/C for hydrogenation) ensure enantioselectivity in derivatives .

Q. Example Reaction Pathway

StepReagents/ConditionsYieldReference
MethoxylationNaOMe, MeOH, reflux86%
EthylationEthyl MgBr, THF, 0°C91%

Advanced Research Questions

Q. How can computational chemistry be applied to predict the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations are critical for evaluating:

  • Thermodynamic stability : Heat of formation (HOF) and bond dissociation energies (BDEs) predict resistance to decomposition .
  • Detonation properties : Kamlet-Jacobs equations estimate detonation velocity (D) and pressure (P) for high-energy applications .
  • Stereoelectronic effects : Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions influencing regioselectivity .

Q. Key Computational Parameters

PropertyValue (Derivative Example)MethodReference
HOF+250 kJ/molDFT/B3LYP
Density1.25 g/cm³Monte Carlo

Q. What experimental strategies are recommended to resolve contradictions in reported stereochemical outcomes during the synthesis of bicyclo[2.2.1]heptane derivatives?

  • X-ray crystallography : Definitive assignment of stereochemistry via crystal structure analysis (e.g., corrected endo/exo assignments in azabicyclo derivatives) .
  • NMR spectroscopy : NOESY or COSY to identify spatial proximity of substituents .
  • Chiral HPLC : Separation of enantiomers to validate optical purity .

Case Study : Misassignment of 2-azabicyclo[2.2.1]heptane stereochemistry was rectified using X-ray data, highlighting the necessity of crystallographic validation .

Q. What are the methodological considerations for evaluating the bioactivity of this compound in pharmacological studies?

  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., replacing methoxy with hydroxyl) to assess binding affinity .
  • In vitro assays : Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) using purified targets .
  • Metabolic stability : LC-MS analysis of hepatic microsome incubations to predict pharmacokinetics .

Example : Bicyclo[2.2.1]heptane sulfonamides showed bioactivity via hydrogen bonding with target proteins, validated by molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.